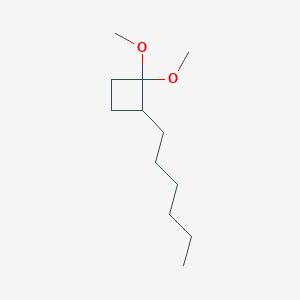
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) is an organic compound with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol This compound is characterized by a cyclobutane ring substituted with a hexyl group and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hexylcyclobutanone with methanol in the presence of an acid catalyst to form the desired product . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol or other suitable alcohols
Industrial Production Methods
In an industrial setting, the production of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) may involve large-scale batch or continuous processes. The key steps include:
Preparation of Precursors: Synthesis of 2-hexylcyclobutanone from readily available starting materials.
Cyclization Reaction: Conversion of 2-hexylcyclobutanone to Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) using methanol and an acid catalyst.
Purification: Isolation and purification of the final product through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 2-hexylcyclobutanone or 2-hexylcyclobutanecarboxylic acid
Reduction: Formation of 2-hexylcyclobutanol or hexylcyclobutane
Substitution: Formation of 2-hexyl-1,1-dihydroxycyclobutane or 2-hexyl-1,1-diaminocyclobutane
Wissenschaftliche Forschungsanwendungen
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, modulating biological processes and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) can be compared with other similar compounds, such as:
- Cyclobutane, 2-hexyl-1,1-dihydroxy-
- Cyclobutane, 2-hexyl-1,1-diamino-
- Cyclobutane, 2-hexyl-1,1-dichloro-
These compounds share a similar cyclobutane core but differ in the substituents attached to the ring. The unique combination of a hexyl group and two methoxy groups in Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
624733-45-5 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
2-hexyl-1,1-dimethoxycyclobutane |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-11-9-10-12(11,13-2)14-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
VQEGPGYGLPUJEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC1(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


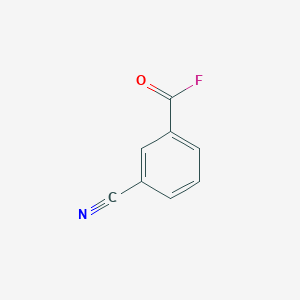


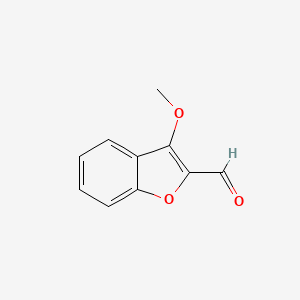

![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
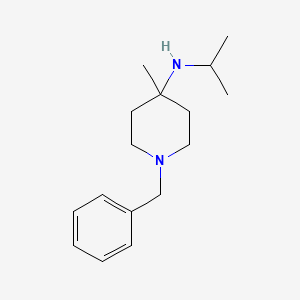
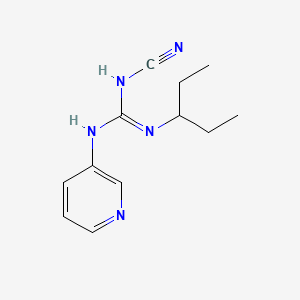
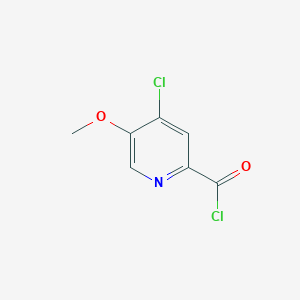


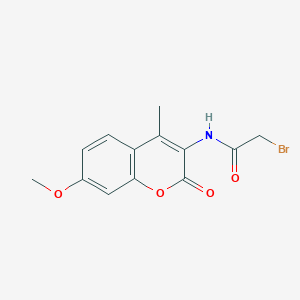
![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)
![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)
